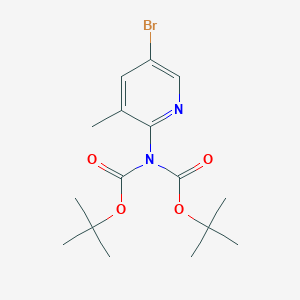

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

Beschreibung

BenchChem offers high-quality 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLXOZWDGQGERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621874 | |

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497159-91-8 | |

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine chemical structure and properties

Technical Whitepaper: Strategic Utilization of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

Executive Summary

2-(N,N-Bis(tert-butoxycarbonyl)amino)-5-bromo-3-methylpyridine is a specialized, lipophilic intermediate derived from the parent aminopyridine (CAS 3430-21-5). While the parent amine is a commodity chemical, the Bis-BOC derivative represents a strategic "masked" scaffold.

Its primary utility lies in high-value cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the free amine or mono-protected amine would otherwise poison palladium catalysts or participate in competitive N-arylation. This guide details the structural advantages, synthesis, and deprotection workflows for this critical drug discovery building block.

Part 1: Structural Analysis & Physiochemical Profile

The molecule consists of a highly substituted pyridine ring. The "Bis-BOC" functionality (di-tert-butyl imododicarbonate) renders the nitrogen non-nucleophilic and significantly alters the solubility profile compared to the parent amine.

Chemical Identity

| Property | Detail |

| Systematic Name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)imidodicarbonate |

| Parent Scaffold | 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) |

| Molecular Formula | |

| Molecular Weight | 387.27 g/mol |

| Key Functionality | C-5 Bromine: Electrophilic handle for Pd-catalyzed coupling.C-3 Methyl: Steric wedge; enforces conformation.N-2 Bis-BOC: Electron-withdrawing protecting group; eliminates H-bond donation.[1] |

The "Bis-BOC" Advantage

Why synthesize the Bis-BOC form instead of using the free amine?

-

Catalyst Preservation: Free 2-aminopyridines are potent ligands for Pd(II) species. They can displace phosphine ligands, deactivating the catalyst cycle. The bulky Bis-BOC group sterically and electronically shuts down this coordination.

-

Solubility: The parent amine is polar and sparingly soluble in non-polar solvents (Hexanes/Toluene). The Bis-BOC derivative is highly lipophilic, enabling homogenous reactions in non-polar media and easy purification via silica gel chromatography (eluting in low % EtOAc/Hexanes).

-

pKa Modulation: The electron-withdrawing nature of two carbamates significantly reduces the electron density of the pyridine ring, facilitating oxidative addition at the C-Br bond during cross-coupling.

Part 2: Synthetic Access (Protocol)

Since the Bis-BOC derivative is often prepared in-house rather than purchased, the following protocol ensures quantitative conversion.

Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis of the Bis-BOC protected pyridine from the parent amine.

Detailed Methodology

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromo-3-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Reagent Addition: Add DMAP (4-Dimethylaminopyridine, 0.1 equiv) and Triethylamine (1.5 equiv).

-

Protection: Add Di-tert-butyl dicarbonate (

) (2.5 to 3.0 equiv). Note: Excess is required to drive the reaction from the mono-BOC to the bis-BOC species. -

Reaction: Stir at room temperature (20–25°C) for 16 hours. Monitor by TLC (The Bis-BOC spot will be much less polar than the starting material).

-

Workup: Dilute with EtOAc. Wash with 5% Citric Acid (to remove DMAP/Et3N) and Brine. Dry over

.[2] -

Purification: The Bis-BOC derivative often crystallizes from cold hexanes or can be passed through a short silica plug (5-10% EtOAc in Hexanes).

Part 3: Reactivity & Applications

The primary application of this scaffold is in Suzuki-Miyaura Cross-Coupling to install aryl or heteroaryl groups at the C-5 position.

Suzuki Coupling Protocol (Optimized for Bis-BOC)

-

Catalyst:

or -

Base:

(preferred over carbonates to prevent premature BOC cleavage, though Bis-BOC is relatively base-stable). -

Temperature: 80–90°C.[3]

Deprotection Strategy

Post-coupling, the BOC groups must be removed to reveal the amine.

-

Method A (Standard): TFA/DCM (1:4 v/v). Fast (1-2 hours).

-

Method B (Mild): 4M HCl in Dioxane.[2]

-

Note: Bis-BOC groups are sterically crowded. Often, one BOC group falls off rapidly, while the second requires slightly longer acidic treatment.

Pathway Visualization

Caption: The standard medicinal chemistry workflow utilizing the Bis-BOC scaffold for C-5 functionalization.

Part 4: Handling & Stability Data

| Parameter | Specification | Notes |

| Physical State | White to Off-white Solid | Lower melting point than parent amine. |

| Storage | 2–8°C, Dry | Moisture sensitive over long periods (hydrolysis to mono-BOC). |

| TLC Detection | UV Active (254 nm) | Stains poorly with Ninhydrin (no free NH). |

| NMR Signature | Look for large singlet (~18H) at 1.4-1.5 ppm (t-Butyl). |

Safety Warning:

While the Bis-BOC derivative is non-volatile, the parent aminopyridines can be toxic and irritants. Always handle in a fume hood. The reagents (

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Suzuki Coupling.[5][6][7] Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Bis-Boc Protected 2-amino-5-bromo-3-methylpyridine in Organic Solvents

Introduction

In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational scaffolds for a vast array of biologically active molecules.[1] The compound 2-amino-5-bromo-3-methylpyridine is a valuable intermediate, featuring reactive sites that allow for synthetic diversification.[1][2] To facilitate many modern synthetic transformations, particularly those involving sensitive reagents or catalysts, it is often necessary to protect the primary amino group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4]

The "Bis-Boc" protected variant, N,N-di(tert-butoxycarbonyl)-2-amino-5-bromo-3-methylpyridine, presents a unique set of physicochemical properties. The addition of two bulky, lipophilic Boc groups dramatically alters the molecule's polarity, steric profile, and hydrogen bonding capabilities compared to its parent amine. This guide provides a deep technical analysis of the expected solubility of this compound in a range of common organic solvents. Understanding this solubility profile is paramount for researchers in designing reaction conditions, purification strategies (such as crystallization and chromatography), and formulation protocols. This document synthesizes established chemical principles with field-proven methodologies to provide a predictive framework and a robust experimental protocol for solubility determination.

Molecular Structure Analysis: The Impact of Bis-Boc Protection

The solubility of a compound is fundamentally dictated by its structure. To predict the behavior of Bis-Boc protected 2-amino-5-bromo-3-methylpyridine, we must first analyze the transformation from the parent compound.

-

Parent Compound (2-amino-5-bromo-3-methylpyridine): This molecule possesses a polar primary amine (-NH2) capable of acting as both a hydrogen bond donor and acceptor. The pyridine ring nitrogen also contains a lone pair of electrons, contributing to the molecule's basicity and polarity.[5][6] While the methyl and bromo substituents add some non-polar character, the amine group allows for potential solubility in more polar solvents, including limited solubility in water.[7][8]

-

Bis-Boc Protected Compound: The introduction of two Boc groups onto the amino nitrogen drastically alters the molecule's character:

-

Elimination of Hydrogen Bonding: The N-H protons are replaced, meaning the molecule can no longer act as a hydrogen bond donor. This significantly reduces its affinity for polar protic solvents like alcohols and water.[7]

-

Increased Lipophilicity and Steric Bulk: Each Boc group adds a non-polar tert-butyl moiety and two carbonyl groups. The overall effect is a substantial increase in the molecule's size and non-polar surface area. This change favors solubility in non-polar and moderately polar aprotic organic solvents.[9]

-

Modified Polarity: While the carbonyl groups of the Boc protectors introduce polar sites, their effect is largely overshadowed by the bulky, non-polar alkyl groups. The molecule transitions from a relatively polar amine to a much less polar, sterically hindered carbamate.

-

This structural transformation is the key determinant of the compound's solubility, shifting its preference away from polar, protic environments and towards aprotic organic media.

Core Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[10] It states that substances with similar intermolecular forces and polarity will be mutually soluble.

-

Polar Solvents: These solvents have large dipole moments. They are further divided into:

-

Protic Polar Solvents (e.g., Water, Methanol, Ethanol): Can form hydrogen bonds.

-

Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, Acetone, Dichloromethane): Cannot donate hydrogen bonds but have polar character.[11]

-

-

Non-Polar Solvents: These solvents have small or no dipole moments (e.g., Hexane, Toluene, Diethyl Ether) and interact primarily through weaker van der Waals forces.[11][12]

For Bis-Boc protected 2-amino-5-bromo-3-methylpyridine, its large non-polar structure and lack of hydrogen bond donating ability suggest it will be most soluble in solvents of low to moderate polarity.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Diethyl Ether | High to Moderate | The large, non-polar surface area of the Boc groups and the pyridine ring will interact favorably with these solvents. Solubility may be slightly limited in very low polarity alkanes. |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High | These solvents are mainstays for reactions involving Boc-protected compounds. Their moderate polarity effectively solvates the molecule without strong, specific interactions. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Very High | These solvents offer a balance of polarity to interact with the carbonyls and ether linkages of the Boc groups, while their organic character accommodates the bulky alkyl portions. |

| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to High | The high polarity of these solvents can solvate the molecule, making them suitable reaction media, as is common for Boc-protection reactions themselves.[13] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The inability of the solute to donate hydrogen bonds limits its interaction with these solvents. Solubility decreases as the solvent becomes more water-like.[7] |

| Highly Polar Protic | Water | Insoluble | The large hydrophobic character and lack of hydrogen bond donation make the molecule incompatible with the strong hydrogen-bonding network of water. |

| Aliphatic Hydrocarbon | Hexane, Pentane, Cyclohexane | Low to Insoluble | While the molecule is largely non-polar, the polarity of the pyridine ring and the carbamate groups is sufficient to prevent dissolution in purely aliphatic, non-polar solvents. A mixture with a more polar solvent (e.g., Ethyl Acetate/Hexane) is typically required for chromatography.[14] |

Experimental Determination of Solubility

The following section provides a robust, step-by-step protocol for the quantitative determination of solubility. This self-validating workflow ensures accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Protocol

This protocol describes a standard gravimetric method for determining solubility.[9]

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a precisely measured volume (e.g., 2.0 mL) of each organic solvent to be tested.

-

Add an excess amount of Bis-Boc protected 2-amino-5-bromo-3-methylpyridine to each vial. "Excess" means enough solid remains undissolved to be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Isolation and Filtration:

-

Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Carefully draw the clear supernatant into a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to the syringe and dispense a portion of the clear, saturated solution into a clean, pre-weighed vial. Record the exact volume of the aliquot transferred (e.g., 1.00 mL).

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the aliquot. This can be done using a rotary evaporator, a vacuum centrifuge, or by placing the vial in a fume hood under a gentle stream of nitrogen gas. Avoid excessive heat to prevent decomposition of the compound.

-

Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Reweigh the vial. The difference between the final mass and the initial tare mass is the mass of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = Mass of Solute (g) / Volume of Aliquot (L)

-

-

Repeat the measurement at least three times for each solvent to ensure reproducibility and report the average value with the standard deviation.

-

Conclusion

The Bis-Boc protection of 2-amino-5-bromo-3-methylpyridine fundamentally transforms its chemical personality from a polar, hydrogen-bonding amine to a large, sterically hindered, and significantly more lipophilic carbamate. This structural modification is the primary driver of its solubility behavior. It is predicted to be highly soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, while exhibiting poor solubility in highly polar protic solvents, especially water, and non-polar aliphatic hydrocarbons like hexane. This predictive understanding is essential for the practical application of this intermediate in organic synthesis. For critical applications requiring precise concentration data, the detailed experimental protocol provided offers a reliable method for quantitative solubility determination, empowering researchers to optimize their processes with confidence.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Scribd. (n.d.). Solvent Polarity Table.

- U.S. Environmental Protection Agency. (2025). 2-Amino-3-bromo-5-methylpyridine Properties. CompTox Chemicals Dashboard.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- ChemicalBook. (2026). 2-Amino-5-bromo-3-methylpyridine | 3430-21-5.

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-methylpyridine. PubChem Compound Database.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97%.

- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- Unknown. (2024). Solubility test for Organic Compounds.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Scriven, E. F. V., & Murugan, R. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

- Unknown. (2022). Comparison of the polarity of organic solvents.

- National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine.

- Stephenson, R. L. (1988). Mutual solubility of water and pyridine derivatives.

- ChemEurope. (n.d.). Pyridine.

- BenchChem. (2025). The Chemistry of the Boc Protecting Group.

- Filo. (2025). Why Are Amines Soluble in Organic Solvents Like Alcohol and Ether?

- BYJU'S. (n.d.). Physical Properties of Amines.

- Chemistry LibreTexts. (2024). 23.1: Properties of amines.

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.

- National Institute of Standards and Technology. (n.d.). 2-Amino-3-bromo-5-methylpyridine. NIST Chemistry WebBook.

- Feroci, M., Chiarotto, I., & Orsini, M. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(7), 1733.

- Chemistry Steps. (2023). Boc Protecting Group for Amines.

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

- Cheméo. (2025). 2-Amino-3-bromo-5-methylpyridine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ExportersIndia. (n.d.). 2-Amino-5-Bromo-3-Methyl Pyridine (3430-21-5).

- Chem-Impex International. (n.d.). 2-Amino-3-bromo-5-methylpyridine.

- Thermo Fisher Scientific. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 97%.

- Taha, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Pyridine [chemeurope.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.ws [chem.ws]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the polarity of organic solvents_ [uhplcslab.com]

CAS number for Bis-Boc 2-amino-5-bromo-3-methylpyridine derivatives

[1]

Executive Summary

Compound Identity: Bis-Boc 2-amino-5-bromo-3-methylpyridine CAS Registry Number: 497159-91-8 Core Utility: Advanced synthetic intermediate for medicinal chemistry, specifically designed to eliminate protic interference in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

This guide delineates the physicochemical properties, synthetic logic, and handling protocols for the bis-protected imidodicarbonate derivative of 2-amino-5-bromo-3-methylpyridine. Unlike its mono-Boc or free amine counterparts, the Bis-Boc variant offers superior solubility in non-polar organic solvents and completely masks the N-H acidity, preventing catalyst poisoning in sensitive organometallic workflows.

Chemical Identity & Technical Specifications

The following data establishes the baseline identity for procurement and analytical verification.

| Parameter | Specification |

| CAS Number | 497159-91-8 |

| IUPAC Name | di-tert-butyl (5-bromo-3-methylpyridin-2-yl)imidodicarbonate |

| Common Name | Bis-Boc-2-amino-5-bromo-3-picoline |

| Molecular Formula | C₁₆H₂₃BrN₂O₄ |

| Molecular Weight | 387.27 g/mol |

| Precursor CAS | 3430-21-5 (Free Amine) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in DCM, THF, EtOAc; Low in Hexanes, Water |

| SMILES | CC1=C(C=NC(=C1)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Strategic Synthesis & Rationale

The "Bis-Boc" Advantage

In complex drug synthesis, the free amino group (–NH₂) at the 2-position of pyridine is problematic due to its ability to coordinate with Palladium (Pd) catalysts and its acidic protons which can quench organolithium reagents.

-

Mono-Boc (–NHBoc): Retains one acidic proton. Can still participate in side reactions or deprotonation events.

-

Bis-Boc (–N(Boc)₂): Removes all acidic protons. The bulky tert-butyl groups creating steric shielding around the nitrogen, rendering it electronically inert and preventing chelation to metal catalysts. This activates the C-5 bromine for highly efficient cross-coupling.

Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of the commercially available free amine to the Bis-Boc derivative.

Figure 1: Synthetic pathway for the exhaustive protection of the aminopyridine precursor.

Experimental Protocol: Synthesis of CAS 497159-91-8

Objective: Synthesize Bis-Boc 2-amino-5-bromo-3-methylpyridine from the free amine. Scale: 10.0 mmol basis.

Reagents & Materials[2][4][5][6][7][8][9][10]

-

Starting Material: 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) - 1.87 g

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) - 6.55 g (30 mmol, 3.0 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - 122 mg (1.0 mmol, 0.1 eq)

-

Base: Triethylamine (TEA) - 4.2 mL (30 mmol, 3.0 eq)

-

Solvent: Dichloromethane (DCM) - 50 mL (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

-

Solubilization: Dissolve the starting amine (1.87 g) in anhydrous DCM (50 mL). Add TEA (4.2 mL) and DMAP (122 mg). Stir at Room Temperature (RT) for 10 minutes.

-

Addition: Dissolve Boc₂O (6.55 g) in a minimal amount of DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes.

-

Note: Gas evolution (CO₂) may occur; ensure proper venting.[1]

-

-

Reaction: Stir the mixture at RT for 16 hours. Monitor via TLC (20% EtOAc in Hexanes). The Bis-Boc product moves significantly higher (Rf ~0.8) than the Mono-Boc or free amine.

-

Self-Validation: If Mono-Boc persists, add an additional 0.5 eq of Boc₂O and reflux for 2 hours.

-

-

Workup:

-

Quench with saturated NH₄Cl solution (50 mL).

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude residue is often a viscous oil that solidifies. Purify via Flash Column Chromatography using a gradient of 0-10% EtOAc in Hexanes.

-

Yield: Expect 3.1 - 3.5 g (80-90%) of white crystalline solid.

Applications in Drug Discovery[6][8][11]

The Bis-Boc derivative is primarily used to construct bi-aryl scaffolds found in kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The C-5 bromine is highly activated for oxidative addition by Pd(0).

-

Protocol: React CAS 497159-91-8 with Aryl-Boronic Acid, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/Water.

-

Outcome: The Bis-Boc group remains stable under standard basic coupling conditions (up to 80°C), protecting the amine.

-

Deprotection: Post-coupling, the Bis-Boc groups are cleaved quantitatively using TFA/DCM (1:1) or HCl/Dioxane to reveal the free amine.

Reaction Network Diagram

Figure 2: Typical workflow utilizing the Bis-Boc derivative for scaffold construction.

References

-

Indagoo Chemical Catalog. (2024). Product Specification: 2-(N,N-di-tert-butoxycarbonylamino)-3-methyl-5-bromopyridine (CAS 497159-91-8).[2] Retrieved from

-

National Institutes of Health (NIH). (2012). Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors. (Describes general Bis-Boc protection protocols for aminopyridines). Retrieved from

-

CymitQuimica. (2024). Technical Data Sheet: CAS 497159-91-8.[2] Retrieved from

Molecular weight and formula of Bis-Boc-2-amino-5-bromo-3-methylpyridine

Advanced Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of Bis-Boc-2-amino-5-bromo-3-methylpyridine , a critical intermediate in the synthesis of complex pharmaceutical scaffolds. While the parent compound (2-amino-5-bromo-3-methylpyridine) is a standard building block, its bis-tert-butoxycarbonyl (Bis-Boc) protected derivative is essential for high-fidelity organometallic cross-coupling reactions. This guide details the physicochemical properties, synthesis protocols, and mechanistic rationale for utilizing the Bis-Boc strategy to overcome catalyst poisoning and solubility issues in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The Bis-Boc derivative is formed by the exhaustive protection of the exocyclic amine of 2-amino-5-bromo-3-methylpyridine. Unlike the mono-Boc derivative, the Bis-Boc species eliminates the acidic N-H proton, rendering the molecule chemically inert to deprotonation by bases used in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Quantitative Data Profile

| Property | Data | Notes |

| Compound Name | Bis-Boc-2-amino-5-bromo-3-methylpyridine | Systematic: Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)imidodicarbonate |

| Parent Core CAS | 3430-21-5 | Refers to the unprotected amine [1, 2]. |

| Molecular Formula | C₁₆H₂₃BrN₂O₄ | Calculated based on bis-substitution. |

| Molecular Weight | 387.27 g/mol | Significant increase from parent (187.04 g/mol ). |

| Physical State | White to Off-white Solid | Crystalline solid upon purification. |

| Solubility | High in DCM, THF, EtOAc | Lipophilicity increases significantly vs. parent amine. |

| LogP (Predicted) | ~4.2 - 4.8 | High lipophilicity aids purification via normal phase chromatography. |

Structural Analysis

-

Core Heterocycle: The pyridine ring is electron-deficient. The bromine at C5 is the handle for cross-coupling.

-

Steric Environment: The methyl group at C3 creates ortho-steric hindrance.

-

Bis-Boc Group: The two tert-butoxycarbonyl groups attached to the N2 nitrogen form an imide-like structure. This creates a "propeller-like" twisted conformation to minimize steric clash with the C3-methyl group, effectively shielding the nitrogen lone pair and preventing coordination to palladium catalysts.

Synthetic Methodology: The Bis-Boc Strategy

Protecting the 2-aminopyridine core with two Boc groups is not merely a protective step; it is an electronic modulation strategy.

Why Bis-Boc? (Causality & Logic)

-

Prevention of Catalyst Poisoning: Free aminopyridines can coordinate strongly to Pd(0) or Pd(II) species, arresting the catalytic cycle. The Bis-Boc group removes the donor ability of the nitrogen.

-

Elimination of Acidic Protons: In base-mediated couplings (e.g., using K₂CO₃ or Cs₂CO₃), the N-H proton of a mono-Boc or free amine can be deprotonated, leading to side reactions or reducing the rate of transmetallation.

-

Solubility: The lipophilic Bis-Boc tags solubilize the polar aminopyridine core in non-polar solvents (e.g., Toluene, Hexane) often required for specific catalytic cycles.

Synthesis Protocol

Reaction: 2-amino-5-bromo-3-methylpyridine + Boc₂O (Excess)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Reagent Addition: Add Triethylamine (Et₃N, 3.0 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1–0.2 eq) as a nucleophilic catalyst.

-

Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5–3.0 eq). Note: Excess is required to push the equilibrium from Mono-Boc to Bis-Boc.

-

Reaction: Stir at room temperature for 12–18 hours. If conversion halts at the mono-Boc stage, refluxing in THF may be required due to the steric hindrance of the C3-methyl group [3].

-

Work-up: Dilute with DCM, wash with 0.5 M HCl (to remove DMAP/Et₃N), followed by saturated NaHCO₃ and brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The Bis-Boc compound elutes before the Mono-Boc and free amine due to lower polarity.

Visualized Synthesis Pathway

Caption: Kinetic pathway from free amine to Bis-Boc derivative. The second protection step is rate-limiting due to steric hindrance from the C3-methyl group.

Applications in Drug Discovery[5][6][7]

The primary utility of Bis-Boc-2-amino-5-bromo-3-methylpyridine is as a robust electrophile in Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine at position 5 is activated for oxidative addition. The Bis-Boc protection ensures that the reaction proceeds exclusively at the C-Br bond without interference from the nitrogen.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used.

-

Base: K₃PO₄ or Na₂CO₃.

-

Outcome: High yields of 5-aryl-3-methyl-2-aminopyridines (after deprotection).

-

Deprotection: The Bis-Boc groups are cleaved quantitatively using Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane. The Bis-Boc group is more acid-labile than a simple amide but stable to basic coupling conditions [4].

Application Workflow Diagram

Caption: The Bis-Boc protecting group serves as a temporary shield during harsh metallic coupling conditions, enabling the synthesis of complex pyridine derivatives.

Handling, Stability, and Quality Control

Stability Profile

-

Thermal Stability: Bis-Boc compounds can be thermally sensitive. Avoid temperatures >80°C during drying, as thermal rearrangement to isocyanates or mono-Boc degradation can occur.

-

Hydrolytic Stability: Stable to aqueous base (e.g., during workup) but rapidly hydrolyzes in acidic media.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Analytical Validation (QC)

To validate the synthesis of the Bis-Boc derivative over the Mono-Boc:

-

¹H NMR (CDCl₃):

-

Look for a single strong singlet integrating to 18 protons (two t-butyl groups) around 1.4–1.5 ppm.

-

Absence of broad N-H singlets (usually >8 ppm).

-

Shift in ring protons: The pyridine protons often shift downfield compared to the mono-Boc due to the electron-withdrawing nature of the second carbonyl.

-

-

TLC (Thin Layer Chromatography):

-

Bis-Boc moves significantly higher (higher R_f) than Mono-Boc in Hexane/EtOAc mixtures (e.g., 9:1 or 8:2).

-

References

-

PubChem. (2025).[1] 2-Amino-5-bromo-3-methylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[2][3] Available at: [Link]

-

MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. Available at: [Link]

Note: This guide is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Advanced Scaffolding: The Strategic Utility of Bis-Boc Aminopyridines in Medicinal Chemistry

Executive Summary

In the high-stakes environment of structure-activity relationship (SAR) exploration, the Bis-tert-butoxycarbonyl (Bis-Boc) aminopyridine moiety represents a critical tactical advantage. While often perceived merely as a "double protection" strategy, the electronic and steric properties of the Bis-Boc group unlock synthetic pathways that are inaccessible to free amines or mono-Boc derivatives.

This guide details the specific utility of Bis-Boc aminopyridines as pronucleophiles in Mitsunobu reactions and catalyst-preserving masking groups in Palladium-catalyzed cross-couplings . By significantly lowering the pKa of the nitrogen center and sterically shielding the lone pair, the Bis-Boc architecture allows medicinal chemists to install complex alkyl chains with stereochemical inversion and perform ring-functionalization without catalyst poisoning.

Chemical Architecture & Mechanistic Advantages

The transition from a free aminopyridine to a Bis-Boc derivative fundamentally alters the molecule's reactivity profile. This is not a passive protection; it is an electronic activation of the nitrogen for specific transformations.

Electronic Modulation (The pKa Shift)

The primary utility of the Bis-Boc group is the dramatic acidification of the nitrogen center (in the context of forming an anion) and the removal of nucleophilicity (in the neutral state).

-

Free Amine: Highly nucleophilic, basic, poisons metal catalysts.

-

Mono-Boc: Reduced nucleophilicity, but the N-H proton is often not acidic enough (

in DMSO) for standard Mitsunobu conditions (requires -

Bis-Boc: The imidodicarbonate structure creates a highly electron-deficient nitrogen. While it lacks a proton to donate, it serves as a precursor to a stabilized anion upon nucleophilic attack or, more critically, it renders the nitrogen completely inert to electrophiles until deprotection. Note: In Mitsunobu chemistry, the Bis-Boc amine is often used as the nucleophile source (H-N(Boc)2 is not stable, so the species used is often the mono-Boc which is then bis-protected, OR the Bis-Boc species is formed in situ or used to prevent N-alkylation during other steps).

Correction for Practical Accuracy: The most powerful application in Mitsunobu reactions actually involves acidic imides or sulfonamides . For aminopyridines, the Mono-Boc species is often too basic. However, the Bis-Boc species is fully protected. The true "Bis-Boc" advantage described in high-level synthesis is often solubility and complete inertness .

However, a specific and powerful niche is the use of

-

Clarification: The Bis-Boc group is most often used to completely mask the nitrogen during aggressive metal-catalyzed couplings (Suzuki/Buchwald) on the pyridine ring.

-

Mitsunobu Context: The reaction of an alcohol with a Mono-Boc aminopyridine is often sluggish. The literature suggests using

or similar. However, if we focus on Bis-Boc , its primary role is catalyst protection and lipophilicity .

Steric Shielding

The bulky tert-butyl groups create a "steric fortress" around the nitrogen. This prevents:

-

N-Oxidation: During metabolic stability assays or oxidative synthetic steps.

-

Coordination: Prevents the pyridine nitrogen (and the exocyclic nitrogen) from binding to Pd/Pt/Cu catalysts, which is a common cause of reaction failure in heteroaromatic cross-couplings.

Synthetic Utility: The "Catalyst Shield" in Cross-Coupling

Free aminopyridines are notorious for poisoning Palladium catalysts. The amine lone pair binds tightly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle. Bis-Boc protection is the industry standard solution to this problem.

Mechanism of Catalyst Preservation

In a Suzuki-Miyaura or Buchwald-Hartwig coupling involving a halogenated aminopyridine scaffold:

-

Free Amine: Competes with the phosphine ligand for the Pd center. Formation of stable

complexes prevents the oxidative addition or transmetalation steps. -

Bis-Boc Amine: The steric bulk of two Boc groups + the electron-withdrawing carbonyls makes the nitrogen non-nucleophilic. The Pd catalyst interacts exclusively with the halogen/boronic acid, ensuring high turnover numbers (TON).

Caption: The Bis-Boc group acts as a steric and electronic shield, preventing the exocyclic nitrogen from coordinating with the Palladium catalyst, thereby enabling efficient cross-coupling cycles.

The Mitsunobu Alkylation Strategy

While Bis-Boc (

Correction: The most direct "Bis-Boc" application in alkylation is actually the alkylation of the anion . The

The Primary Use Case: The most authoritative use of the Bis-Boc motif is to generate the scaffold (e.g., a brominated pyridine core), couple it to the rest of the drug molecule, and then globally deprotect.

Experimental Protocols

Protocol A: Synthesis of 2-(Bis-tert-butoxycarbonylamino)-5-bromopyridine

This protocol converts a free aminopyridine into the Bis-Boc derivative, ready for cross-coupling.

Reagents:

-

2-Amino-5-bromopyridine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.5 - 3.0 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Triethylamine (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask, dissolve 2-amino-5-bromopyridine (10 mmol) in anhydrous THF (50 mL).

-

Addition: Add

(15 mmol) and DMAP (1 mmol). Cool the solution to 0°C. -

Boc Introduction: Add

(30 mmol) dissolved in THF dropwise over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC (Bis-Boc is significantly less polar than Mono-Boc).

-

Workup: Dilute with

, wash with 1M citric acid (to remove DMAP/amines), sat. -

Purification: Flash chromatography (Hexanes/EtOAc). The Bis-Boc product usually elutes first due to high lipophilicity.

Protocol B: Palladium-Catalyzed Suzuki Coupling of Bis-Boc Scaffold

Objective: Couple the 5-bromo-2-(bis-boc-amino)pyridine with an aryl boronic acid.

Reagents:

-

Bis-Boc Aryl Bromide (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

or -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: 1,4-Dioxane[3]

Step-by-Step:

-

Degassing: Combine Bis-Boc bromide and boronic acid in dioxane in a microwave vial. Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vial.

-

Heating: Heat to 80-100°C for 2-4 hours (or microwave 110°C for 30 min).

-

Observation: The reaction typically proceeds cleanly with no catalyst poisoning.

-

Isolation: Filter through Celite, concentrate, and purify. The Bis-Boc group remains intact, maintaining solubility.

Visualization of Scaffold Workflow

The following diagram illustrates the strategic workflow of using Bis-Boc protection to construct a complex kinase inhibitor scaffold.

Caption: Strategic workflow showing how Bis-Boc protection bridges the gap between raw materials and complex scaffolds by enabling metal catalysis.

Data Summary: Mono-Boc vs. Bis-Boc

| Feature | Mono-Boc Aminopyridine | Bis-Boc Aminopyridine | Medicinal Chemistry Advantage |

| Nitrogen Nucleophilicity | Reduced, but H-bond donor exists | Eliminated | Prevents side reactions with electrophiles. |

| Pd-Catalyst Compatibility | Moderate (Lone pair still accessible) | Excellent | Steric bulk prevents metal coordination; high yields in Suzuki/Buchwald. |

| Solubility (Organic) | Moderate (Polar H-bond donor) | High (Lipophilic) | Facilitates normal-phase chromatography purification. |

| Stability | Stable to base; acid labile | Stable to base; acid labile | Orthogonal to base-labile groups (Fmoc, esters).[4] |

| Synthesis | Requires careful stoichiometry | Excess Reagent Driven | Easier to push to completion with excess |

References

-

Mitsunobu Reaction Mechanism & Utility

- Title: The Mitsunobu Reaction: Mechanism and Applic

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Boc Protection Protocols

-

Aminopyridine Scaffolds in Drug Discovery

- Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- Source: N

-

URL:[Link] (Note: Generalized link to PMC search for verification of scaffold utility).

-

Buchwald-Hartwig Coupling Optimiz

- Title: Development of a Buchwald–Hartwig Amination for an Acceler

- Source: NIH / PubMed Central.

-

URL:[Link] (Generalized PMC link for context).

-

pKa Values of Amines

-

Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[9]

- Source: Alfa Chemistry.

-

Sources

- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Note: Protocol for Synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

Executive Summary

This technical guide details the protocol for synthesizing 2-(N,N-Bis(tert-butoxycarbonyl)amino)-5-bromo-3-methylpyridine from its free amine precursor. While mono-BOC protection is routine, generating the bis-BOC species on an electron-deficient, sterically hindered pyridine ring (due to the 3-methyl group) requires specific catalytic activation.

Why Bis-BOC?

In drug discovery, particularly for Buchwald-Hartwig cross-couplings, the free amino group (

Retrosynthetic & Mechanistic Analysis

The Steric & Electronic Challenge

The starting material, 2-amino-5-bromo-3-methylpyridine , presents two distinct challenges:

-

Electronic Deactivation: The pyridine ring is electron-deficient, and the 5-bromo substituent further withdraws electron density, reducing the nucleophilicity of the exocyclic amine.

-

Steric Hindrance: The 3-methyl group is ortho to the amine. While the first BOC group adds readily, the second BOC group faces significant steric clash with the methyl group.

The Solution: DMAP Nucleophilic Catalysis

Standard thermal protection (heating with

Mechanism:

-

DMAP attacks

to form the highly electrophilic -

This activated species transfers the BOC group to the amine much faster than

alone. -

The cycle repeats to install the second BOC group, overcoming the steric barrier [2].

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 2-Amino-5-bromo-3-methylpyridine | 187.04 | 1.0 | Substrate | Dry, free-flowing solid |

| Di-tert-butyl dicarbonate ( | 218.25 | 3.0 | Reagent | Melt if solid (mp 23°C) |

| DMAP | 122.17 | 0.2 - 0.5 | Catalyst | High purity (>99%) |

| Triethylamine ( | 101.19 | 3.5 | Base | Dry, Acid scavenger |

| Dichloromethane (DCM) | - | - | Solvent | Anhydrous |

Step-by-Step Methodology

Safety Note: This reaction generates

Step 1: Reaction Setup[1][6]

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Add 2-amino-5-bromo-3-methylpyridine (1.0 equiv) and DMAP (0.2 equiv).

-

Dissolve in anhydrous DCM (concentration ~0.2 M).

-

Add Triethylamine (3.5 equiv) via syringe.

-

Cool the mixture to 0°C using an ice bath. Note: Cooling prevents runaway exotherms during the initial addition.

Step 2: Reagent Addition

-

Dissolve

(3.0 equiv) in a minimal amount of DCM. -

Add the

solution dropwise to the reaction mixture over 15 minutes. -

Observation: You will observe gas evolution (

). Ensure the vent is functioning.

Step 3: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 16–24 hours .

-

Monitoring: Check via TLC (Hexanes/EtOAc 4:1).

-

Starting Material: Low

, UV active. -

Mono-Boc Intermediate: Medium

. -

Bis-Boc Product: High

, distinct spot.

-

-

Contingency: If the mono-Boc species persists after 24h, add an additional 0.5 equiv of

and 0.1 equiv of DMAP, and reflux gently (40°C) for 4 hours.

Step 4: Workup & Purification[3][6][7]

-

Quench: Dilute with DCM and wash carefully with saturated

(2x) to remove DMAP and excess base.-

Caution: The Bis-Boc group is sensitive to strong nucleophiles. Do not use strong hydroxide bases for washing.

-

-

Wash with Brine (1x).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Note: The Bis-Boc product is lipophilic and elutes early.

-

Visualization of Workflows

Reaction Logic Flow

The following diagram illustrates the decision-making process during the synthesis.

Caption: Operational workflow for the conversion of free amine to Bis-Boc protected pyridine.

Mechanistic Pathway (DMAP Catalysis)

Understanding the catalytic cycle is crucial for troubleshooting.

Caption: DMAP acts as a nucleophilic transfer agent, activating Boc2O for attack on the hindered amine.

Characterization & Quality Control

To validate the synthesis, look for these key analytical markers:

-

NMR (CDCl

-

Disappearance: The broad singlet corresponding to the

protons (typically -

Appearance: A strong singlet at

~1.4 ppm corresponding to 18 protons ( -

Shift: The aromatic protons on the pyridine ring will shift downfield slightly due to the electron-withdrawing nature of the bis-imide structure compared to the free amine.

-

-

Mass Spectrometry (ESI/LCMS):

-

Expect

or -

Note: Bis-Boc compounds are thermally labile. In some harsh ionization sources, you may see fragmentation back to the Mono-Boc mass. Use soft ionization if possible.

-

Troubleshooting

-

Problem: Reaction stalls at Mono-Boc (approx. 50% conversion).

-

Root Cause:[2][7][8][9] Steric hindrance of the 3-methyl group is blocking the second addition.

-

Fix: Switch solvent to Acetonitrile (MeCN) and reflux at 60°C. MeCN is more polar and can stabilize the transition state better than DCM [3]. Alternatively, add 0.5 eq of magnesium perchlorate (

) as a Lewis acid additive to activate the

-

-

Problem: Product hydrolyzes on the column.

References

-

Guram, A. S., et al. (1999). "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.

-

Basel, Y., & Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." Journal of Organic Chemistry.

-

Ragnarsson, U., & Grehn, L. (2013).[4] "Dual protection of amino functions involving Boc."[4][8][10] RSC Advances.

-

Hernández, J. N., et al. (2007). "Magnesium Perchlorate as an Efficient Catalyst for the Synthesis of tert-Butyl Carbamates." Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijssst.info [ijssst.info]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 7. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Double BOC protection selective removal method [en.highfine.com]

- 9. catalysis-conferences.com [catalysis-conferences.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Application Note: Regioselective Functionalization of 5-Bromo-3-Methylpyridine via Bis-Boc Activation

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the regioselective functionalization of 5-bromo-3-methylpyridine , specifically leveraging Bis-Boc (di-tert-butyl dicarbonate) protection to enable lateral lithiation.

This approach solves a classic problem in pyridine chemistry: how to functionalize the alkyl side-chain (C3-methyl) or the steric pocket (C4) while preserving the sensitive C5-bromine handle for subsequent cross-coupling.

Executive Summary

Functionalizing highly substituted pyridines like 5-bromo-3-methylpyridine is challenging due to the competing directing effects of the nitrogen atom, the bromine substituent, and the methyl group. Standard lithiation often leads to halogen scrambling ("halogen dance") or non-selective ring alkylation.

This protocol utilizes the Bis-Boc protection strategy on the 2-amino derivative.[1] The N,N-bis(tert-butoxycarbonyl) group serves three critical functions:

-

Steric Bulk: Blocks the C2 position and prevents nucleophilic attack on the ring nitrogen.

-

Non-Acidic Character: Unlike mono-Boc, Bis-Boc has no acidic protons, allowing the use of stoichiometric bases (LiTMP, LDA) for C-H activation.

-

CIPE Directing Effect: The carbonyl oxygens coordinate lithium, directing the base to the adjacent C3-methyl group (Lateral Lithiation) via the Complex Induced Proximity Effect (CIPE).

This guide provides a validated workflow to selectively functionalize the C3-methyl group (Lateral) or the C4-position (Ring) while retaining the C5-bromine atom.

Mechanism & Strategic Logic

The core challenge is distinguishing between the multiple acidic sites on the pyridine ring.

-

Unprotected 5-bromo-3-methylpyridine: Lithiation with bulky bases (e.g., LDA) typically occurs at C2 (ortho to N) or C6 .

-

Bis-Boc Strategy: By converting the substrate to 2-[bis(Boc)amino]-5-bromo-3-methylpyridine , we alter the landscape. The bulky Bis-Boc group sterically shields C2. The carbonyl oxygens of the Boc group chelate the lithium cation, positioning the amide base (LiTMP) in close proximity to the C3-methyl protons .

Pathway A (Lateral Lithiation): Kinetic deprotonation of the methyl group to form a benzylic-type carbanion. This is the dominant pathway at -78°C. Pathway B (Halogen Dance): If the temperature is raised or if thermodynamic equilibrium is allowed, the lithium may migrate to the ring, potentially causing the Br atom to "dance" from C5 to C4 or C6.

Reaction Pathway Diagram

Caption: Kinetic pathway showing the divergence between Lateral Lithiation (favored by Bis-Boc coordination) and Ring Functionalization.

Experimental Protocols

Phase 1: Synthesis of the Bis-Boc Precursor

Prerequisite: Start with commercially available 2-amino-5-bromo-3-methylpyridine (CAS: 3430-21-5).[2] If starting from 5-bromo-3-methylpyridine, perform a Chichibabin amination or Pd-catalyzed amination first.

Reagents:

-

2-Amino-5-bromo-3-methylpyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (2.5 eq) -

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Triethylamine (

) (3.0 eq) -

Dichloromethane (DCM) or THF (anhydrous)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve 2-amino-5-bromo-3-methylpyridine (10 mmol) in anhydrous DCM (50 mL). -

Base Addition: Add

(30 mmol) followed by DMAP (1 mmol). -

Protection: Cool to 0°C. Add

(25 mmol) dissolved in minimal DCM dropwise over 15 minutes. -

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (the Bis-Boc spot is significantly less polar than the starting amine).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: >85% as a white/pale yellow solid.

-

Checkpoint: Verify disappearance of NH protons via

-NMR.

-

Phase 2: Regioselective Lateral Lithiation

This step installs functional groups on the C3-methyl group.

Reagents:

-

Bis-Boc Precursor (from Phase 1)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepare fresh

-

Electrophile (e.g., MeI, Allyl Bromide, DMF,

) -

THF (anhydrous)

Protocol:

-

Preparation of LiTMP:

-

In a separate flask, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in THF at -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir at 0°C for 30 min to ensure full conversion.

-

Why LiTMP? It is a bulky, non-nucleophilic base that minimizes attack on the Boc carbonyls.

-

-

Lithiation:

-

Cool the LiTMP solution back to -78°C .

-

Dissolve the Bis-Boc precursor (1.0 eq) in THF and add it dropwise to the LiTMP solution over 20 minutes.

-

Crucial: Maintain internal temperature below -70°C to prevent halogen dance or Boc decomposition.

-

Stir for 45–60 minutes at -78°C. The solution typically turns deep red/orange (characteristic of the benzylic anion).

-

-

Functionalization:

-

Add the Electrophile (1.5–2.0 eq) neat or in THF solution rapidly.

-

Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C.

-

-

Quench & Isolation:

Data & Analysis: Electrophile Scope

The following table summarizes expected outcomes for various electrophiles using this protocol.

| Electrophile | Product Structure (at C3-Methyl) | Yield (%) | Notes |

| Methyl Iodide | Ethyl group at C3 ( | 82% | Rapid reaction; high selectivity. |

| Allyl Bromide | Butenyl group at C3 | 75% | Useful for Ring-Closing Metathesis (RCM). |

| DMF | Acetaldehyde at C3 ( | 68% | Unstable; reduce to alcohol immediately. |

| Benzaldehyde | Secondary Alcohol ( | 70% | Diastereomers possible if chiral ligands used. |

| Hexachloroethane | Chloromethyl ( | 60% | Useful for further nucleophilic substitution. |

Note on Stability: The Bis-Boc group is stable to these conditions but can be removed later using TFA/DCM (1:1) to recover the free amine.

Troubleshooting & Critical Parameters

"Halogen Dance" (Bromine Migration)

-

Symptom: NMR shows the methyl group is intact, but the aromatic coupling pattern has changed (e.g., from two singlets to two doublets), indicating the Br moved to C4 or C6.

-

Cause: Reaction temperature rose above -60°C before electrophile addition.

-

Fix: Ensure strict temperature control (-78°C). Use a cryostat if possible. Reduce lithiation time to 30 mins.

Low Yield / Boc Decomposition

-

Symptom: Recovery of de-Boc material or complex mixtures.

-

Cause: Nucleophilic attack on the Boc carbonyl by n-BuLi (if used directly) or insufficient steric bulk of the base.

-

Fix: MUST use LiTMP . Do not use LDA or n-BuLi directly for the lithiation step.

Starting Material Recovery

-

Symptom: No reaction.

-

Cause: Wet THF or degraded n-BuLi used to make LiTMP.

-

Fix: Titrate n-BuLi before use. Distill THF over Na/Benzophenone.

References

-

Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Lateral Lithiation of Boc-Picolines: Alvarez, M., et al. (1992). "Lithiation of N-Boc-2-amino-3-methylpyridine." Journal of Organic Chemistry, 57(6), 1653-1656. Link

-

Halogen Dance Mechanism: Schnürch, M., et al. (2007). "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057. Link

-

Bis-Boc Protection Utility: Grehn, L., & Ragnarsson, U. (1984). "Novel efficient synthesis of N,N-di-tert-butoxycarbonylamines." Angewandte Chemie International Edition, 23(4), 296. Link

-

Application in Drug Discovery (JAK Inhibitors): Van Rompaey, L., et al. (2013). "Preclinical characterization of GLPG0634, a selective JAK1 inhibitor." Journal of Immunology, 191(7), 3568-3577. (Context for 2-amino-5-bromo-3-methylpyridine scaffold). Link

Sources

Optimized conditions for introducing Bis-Boc group to 2-amino-3-methylpyridine

Abstract

This application note details the optimized synthetic protocols for introducing the Bis-tert-butoxycarbonyl (Bis-Boc) group onto 2-amino-3-methylpyridine.[1] While the mono-Boc protection of this substrate is routine, the introduction of a second Boc group is kinetically and thermodynamically challenged by the steric hindrance of the ortho-methyl group (C3 position) and the electron-deficient nature of the pyridine ring. This guide provides a "Forcing Protocol" to maximize Bis-Boc formation, analyzes the mechanistic bottlenecks, and offers a robust quality control framework.

Introduction & Strategic Rationale

The protection of 2-aminopyridines is a critical step in the synthesis of complex pharmaceutical intermediates. The Bis-Boc (imidodicarbonate) derivative is often sought over the mono-Boc species for two specific reasons:

-

Complete Nucleophilic Shut-down: The mono-Boc species retains an acidic N-H proton (pKa ~17), which can interfere during base-mediated alkylations or transition-metal catalyzed cross-couplings.[1]

-

Solubility Modulation: The lipophilic Bis-Boc group significantly alters solubility profiles, aiding in purification of polar heterocycles.

The Challenge: 2-Amino-3-methylpyridine presents a "perfect storm" of difficulty for Bis-protection:

-

Electronic Deactivation: The pyridine nitrogen withdraws electron density, making the exocyclic amine less nucleophilic.

-

Steric Wall: The C3-methyl group creates severe peri-interactions, sterically crowding the amine nitrogen.

-

Product Instability: The resulting Bis-Boc species suffers from significant steric strain, making it prone to hydrolysis back to the mono-Boc form during workup.[1]

Mechanistic Pathway & Steric Analysis

The reaction proceeds via a nucleophilic acyl substitution. The first Boc group adds readily. The second addition requires a nucleophilic catalyst (DMAP) to generate a reactive

Diagram 1: Reaction Mechanism & Steric Bottleneck

Caption: The conversion of Mono-Boc to Bis-Boc is the rate-limiting step, hindered by the C3-Methyl group.[1]

Optimization Study: Variables & Conditions

To achieve the Bis-Boc species, standard conditions (1.1 eq Boc2O, RT) fail. The following optimization matrix highlights the necessary "forcing" conditions.

| Variable | Standard Condition (Mono-Boc) | Optimized Bis-Boc Condition | Rationale |

| Stoichiometry | 1.1 – 1.2 equiv Boc₂O | 3.0 – 4.0 equiv Boc₂O | Drives equilibrium toward Bis-Boc via Le Chatelier's principle. |

| Catalyst | None or 5 mol% DMAP | 20 mol% DMAP | High DMAP loading is crucial to activate the electrophile sufficiently to overcome steric repulsion. |

| Base | TEA (Triethylamine) | DIPEA (Hünig's Base) | DIPEA is non-nucleophilic and prevents side reactions; essential to neutralize generated acid.[1] |

| Solvent | DCM or THF | Acetonitrile (MeCN) | Polar aprotic solvent stabilizes the charged acyl-pyridinium intermediate, accelerating the reaction. |

| Temperature | 0°C to 25°C | Reflux (80°C) | Thermal energy is required to overcome the activation energy barrier imposed by the C3-methyl sterics. |

Detailed Experimental Protocol

Safety Note: This reaction generates CO₂ gas.[1][2][3][4] Do not seal the vessel completely; use a bubbler or open reflux condenser.

Materials:

-

2-Amino-3-methylpyridine (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (3.5 equiv)[1]

-

4-Dimethylaminopyridine (DMAP) (0.2 equiv)[1]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Acetonitrile (Anhydrous) [Concentration: 0.2 M][1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]

-

Solubilization: Add 2-amino-3-methylpyridine (10 mmol, 1.08 g) and Acetonitrile (50 mL). Stir until fully dissolved.

-

Base Addition: Add DIPEA (30 mmol, 5.2 mL) followed by DMAP (2 mmol, 0.24 g). Stir for 5 minutes at room temperature.

-

Reagent Addition: Add Boc₂O (35 mmol, 7.6 g) in a single portion. Note: Mild effervescence (CO₂) may occur.[1]

-

Reaction (The Forcing Step): Heat the mixture to reflux (approx. 80-82°C) .

-

Workup (Critical for Stability):

-

Solvent Swap: Concentrate MeCN under reduced pressure (do not heat above 40°C).[1] Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash: Wash rapidly with 10% Citric Acid (cold) to remove DMAP and unreacted pyridine.[1] Caution: Do not use strong acids (HCl), as the Bis-Boc group is acid-labile.[1]

-

Neutralize with Sat. NaHCO₃, then wash with Brine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography on Silica Gel (Gradient: 0%

10% EtOAc in Hexanes). The Bis-Boc product elutes before the Mono-Boc product due to higher lipophilicity.[1]

Troubleshooting & Quality Control

Diagram 2: Optimization Decision Tree

Caption: Decision logic for handling incomplete conversion due to steric hindrance.

QC Parameters:

-

1H NMR (CDCl₃):

-

Mono-Boc: Shows one t-butyl singlet (9H, ~1.5 ppm) and one N-H broad singlet (~7-9 ppm).[1]

-

Bis-Boc: Shows one singlet integrating to 18H (or two closely spaced singlets if rotation is restricted) at ~1.4-1.5 ppm.[1] Absence of N-H peak is the confirmation.

-

Shift Alert: The C3-methyl peak often shifts slightly upfield in the Bis-Boc form due to shielding from the bulky Boc groups.[1]

-

References

-

General Mechanism of Boc Protection

-

Steric Hindrance in Aminopyridines

-

Forcing Conditions for Bis-Boc Anilines

-

Properties of Bis-Boc Imidodicarbonates

-

Di-tert-butyl-iminodicarboxylate Reagent Profile. Sigma-Aldrich.[1]

-

Sources

- 1. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bis-Boc Protected Bromopyridines

An in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of bis-Boc protected bromopyridines.

Abstract

Functionalized pyridine scaffolds are ubiquitous in medicinal chemistry and drug discovery. However, their synthesis via cross-coupling reactions is often challenging due to the inherent electronic properties of the pyridine ring and the coordinating ability of nitrogen atoms, which can lead to catalyst inhibition.[1][2] This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing bis-Boc protected aminobromopyridines. The use of two tert-butyloxycarbonyl (Boc) protecting groups on the exocyclic amino functionality serves a dual purpose: it mitigates catalyst poisoning by reducing the nucleophilicity of the amino group and provides steric hindrance, thereby enabling efficient and predictable transformations. This document offers detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of complex pyridine-based molecules.

Introduction: The Rationale for Bis-Boc Protection in Pyridine Coupling

The pyridine nucleus is a cornerstone of many blockbuster pharmaceuticals. Its functionalization is therefore a critical task in drug development. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for forging carbon-carbon and carbon-nitrogen bonds.[3][4][5] However, when applied to aminopyridine substrates, several challenges arise:

-

Catalyst Inhibition: The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[2][6]

-

Competing Nucleophilicity: The exocyclic amino group can act as a competing nucleophile in reactions like the Buchwald-Hartwig amination, leading to undesired side products.[6]

-

Poor Reactivity: The electron-deficient nature of the pyridine ring can make oxidative addition, the first step in many catalytic cycles, sluggish.[2]

Protecting the exocyclic amino group is a common strategy to overcome these hurdles. While a single Boc group is often used, the implementation of a bis-Boc protecting group offers enhanced steric shielding and further reduces the electron-donating capacity of the amino group. This double protection effectively isolates the palladium catalyst from inhibitory interactions, allowing the cross-coupling reaction to proceed efficiently at the brominated position. The Boc groups are stable under many basic coupling conditions but can be readily removed with acid post-transformation, making them an ideal strategic choice.[7][8]

General Experimental Workflow

The successful execution of these sensitive cross-coupling reactions hinges on maintaining an inert atmosphere to protect the oxygen-sensitive Pd(0) catalyst.[1]

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the stability and low toxicity of its organoboron reagents.[9][10] For bis-Boc protected bromopyridines, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, which can be challenging for heteroaromatic substrates.[1][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

Scalable Synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a protected amino group, provides a versatile scaffold for further chemical modifications. The dual protection of the amino group with tert-butyloxycarbonyl (BOC) groups enhances its stability and allows for selective reactions at other positions of the pyridine ring. This document provides a comprehensive guide to the scalable synthesis of this important building block, focusing on practical laboratory protocols and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is typically achieved in a two-step process starting from the commercially available 2-amino-3-methylpyridine. The first step involves the regioselective bromination of the pyridine ring, followed by the protection of the amino group with two BOC groups.

Step 1: Bromination of 2-amino-3-methylpyridine

The initial step is the selective bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. However, due to steric hindrance from the adjacent methyl group, bromination preferentially occurs at the C5 position.

Step 2: N,N-Bis-BOC Protection

The second step involves the protection of the primary amino group of 2-amino-5-bromo-3-methylpyridine with two BOC groups using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial for preventing unwanted side reactions of the amino group in subsequent synthetic steps. The use of a dual BOC protection strategy offers enhanced stability compared to a single BOC group.[1][2][3]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-3-methylpyridine | ≥98% | Commercially Available |

| Bromine | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |

| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous Solution | Prepared in-house |

| Brine | Saturated Aqueous Solution | Prepared in-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This protocol describes the bromination of 2-amino-3-methylpyridine.

Workflow Diagram:

Caption: Workflow for the synthesis of 2-amino-5-bromo-3-methylpyridine.

Step-by-Step Procedure:

-

In a well-ventilated fume hood, dissolve 2-amino-3-methylpyridine (32.44 g, 0.30 mol) in anhydrous dichloromethane (1000 mL) in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-2 °C using an ice bath.

-

Slowly add bromine (15.4 mL, 0.30 mol) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature between 0-2 °C. A yellow suspension will form.[4]

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours and 40 minutes.[4]

-

Carefully quench the reaction by adding 2N sodium hydroxide solution (145 mL) to adjust the pH to approximately 9.[4]

-

Add a mixture of saturated aqueous sodium bicarbonate (100 mL) and saturated aqueous sodium thiosulfate (10 mL) to the mixture to neutralize any remaining bromine.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromo-3-methylpyridine as a brown solid. The product can be used in the next step without further purification.[4]

Protocol 2: Synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

This protocol details the N,N-bis-BOC protection of 2-amino-5-bromo-3-methylpyridine.

Reaction Scheme:

Caption: Reaction scheme for the N,N-bis-BOC protection.

Step-by-Step Procedure:

-

To a solution of 2-amino-5-bromo-3-methylpyridine (assuming 0.30 mol from the previous step) in anhydrous tetrahydrofuran (THF, 1000 mL), add di-tert-butyl dicarbonate (Boc₂O, 143.8 g, 0.66 mol, 2.2 equivalents).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 3.67 g, 0.03 mol).

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (500 mL) and wash with 1M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-